2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile
Description
2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile is a substituted phenylacetonitrile derivative characterized by a benzene ring bearing three functional groups:
- Position 2: Acetonitrile (–CH2CN) as the primary chain.
- Position 3: Cyanomethyl (–CH2CN) substituent.
- Position 5: Methoxy (–OCH3) group.
Molecular Formula: C₁₁H₁₀N₂O
Molecular Weight: 186.22 g/mol (calculated).
Nitrile groups (–CN) are highly reactive, enabling further functionalization via hydrolysis, reduction, or cycloaddition reactions .
Properties
CAS No. |
142588-06-5 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-[3-(cyanomethyl)-5-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C11H10N2O/c1-14-11-7-9(2-4-12)6-10(8-11)3-5-13/h6-8H,2-3H2,1H3 |
InChI Key |
ILHGQSJGISJRCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile typically involves the cyanomethylation of 3-(5-methoxyphenyl)acetonitrile. One common method includes the use of acetonitrile as the cyanomethyl source in the presence of tert-butyl peroxybenzoate (TBPB) under metal-free conditions . This reaction proceeds through cyanomethylation, spirocyclization, and ester migration to yield the desired product.
Chemical Reactions Analysis
2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like TBPB, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions . Major products formed from these reactions include primary amines, oxides, and substituted derivatives.
Scientific Research Applications
2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(Cyanomethyl)-5-methoxyphenyl]acetonitrile involves the formation of cyanomethyl radicals. These radicals are generated through the abstraction of a hydrogen atom from acetonitrile by the t-butoxy radical. The cyanomethyl radicals then participate in various reactions, leading to the formation of the desired products .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituent type, position, and electronic effects:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The cyanomethyl group (–CH2CN) at position 3 enhances electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution. This contrasts with chloro (–Cl) and fluoro (–F) substituents, which are weaker EWGs .
- Steric Hindrance : Bulky groups like ethylhexyloxy (–OCH2CH(C2H5)C4H9) in the diacetonitrile analog () reduce solubility in polar solvents but improve thermal stability .
Reactivity and Stability
- Nitrile Reactivity : The dual nitrile groups in the target compound offer two reactive sites for forming heterocycles (e.g., imidazoles or oxadiazoles), as seen in and .
Key Research Findings
Physicochemical Properties
- Melting/Boiling Points : Chloro-substituted analogs (e.g., ) exhibit higher melting points (~150°C) due to stronger intermolecular forces, while fluoro analogs remain liquids at room temperature .
- Solubility: Cyanomethyl groups increase polarity, enhancing solubility in aprotic solvents (e.g., DMF or acetonitrile) compared to alkyl-substituted derivatives .
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